3-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Scientific Research Applications
Biomarker for Diabetes
- Scientific Field : Medical Science, specifically Diabetology .
- Summary of the Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application or Experimental Procedures : The proposed mechanism for the formation of Py-2-C from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course .
- Results or Outcomes : This process occurs via the well-known Amadori and Maillard reactions. After a complicated series of reactions, advanced glycation end products (AGEs) are produced .
Synthesis of Bidentate Schiff Base Ligand
- Scientific Field : Chemistry, specifically Coordination Chemistry .
- Summary of the Application : A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Methods of Application or Experimental Procedures : The synthesis involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Results or Outcomes : The synthesized MPM is used to prepare Cu (II) and Co (II) metal complexes .
Synthesis of Pyrrolopyrazine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrrolopyrazine derivatives are synthesized using pyrrole-2-carboxaldehyde as a starting material .
- Methods of Application or Experimental Procedures : The synthesis involves various organic reactions, including condensation, cyclization, and substitution .
- Results or Outcomes : Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Synthesis of Unnatural Hydrophobic Base
- Scientific Field : Biochemistry .
- Summary of the Application : Pyrrole-2-carboxaldehyde has been used to develop an unnatural hydrophobic base, which is a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine (Q) .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of pyrrole-2-carboxaldehyde with other reagents to form the unnatural base .
- Results or Outcomes : The unnatural base pairs with Q, which is known to pair with 2,4-difluorotoluene (F) as an isostere of the A-T pair .
properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-18-4 | |
Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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